molecular formula C14H14F3N3O2S B2698895 5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034401-44-8

5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No. B2698895
M. Wt: 345.34
InChI Key: OEHQHNIPMPFJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a pyrazine ring (a six-membered ring with two nitrogen atoms) fused with a pyrazolo ring (a five-membered ring with two nitrogen atoms). It also contains a trifluoromethyl group (-CF3) and a benzyl group attached to a sulfonyl group (-SO2-) .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The trifluoromethyl group is a functional group that has the formula -CF3 . The benzyl group is a functional group derived from benzene, and the sulfonyl group is a functional group with the structure R-S(=O)2-R’, where R and R’ are organic groups .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Several studies have focused on the synthesis of pyrazole derivatives containing aryl sulfonate moieties, which have shown significant antimicrobial and antitubercular activities. For instance, compounds bearing an aryl sulfonate moiety were synthesized and demonstrated potent anti-inflammatory properties along with activity against microbial strains, including both Gram-positive and Gram-negative bacteria as well as fungal strains (Kendre et al., 2013). Similarly, benzene sulfonamide pyrazole oxadiazole derivatives were evaluated for their antimicrobial and antitubercular activities, with certain compounds showing good antibacterial activity against strains such as E. coli and S. aureus, and notable antitubercular agents against M. tuberculosis (Shingare et al., 2022).

Anti-inflammatory Applications

The synthesis of 1,5-diarylpyrazole derivatives has been explored for blocking cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Extensive work in this area led to the identification of celecoxib, a well-known anti-inflammatory drug, highlighting the therapeutic potential of such compounds in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Enzyme Inhibition

New substituted pyrazolones and dipyrazolotriazines have been synthesized and characterized as promising inhibitors of tyrosyl-tRNA synthetase and peroxiredoxin-5, showcasing their potential as dual antimicrobial/antioxidant agents to combat multidrug-resistant bacteria and oxidative stress-related diseases (Othman et al., 2021).

Synthesis of Novel Heterocycles

Research into the synthesis of sulfonamide derivatives containing the pyrazol-1-yl-pyridazine fragment has shown that these compounds are promising targets for new substances with specific biological activities, particularly as inhibitors of human carbonic anhydrases involved in various biochemical processes (Komshina et al., 2020).

Anticancer Activity

Studies on novel pyrazole derivatives and their tumor cell growth inhibitory activity have led to the discovery of compounds with significant antiviral activities against strains like bird flu influenza (H5N1), showcasing the potential of these compounds in antitumor and antiviral therapies (Hebishy et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

5-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2S/c15-14(16,17)12-3-1-11(2-4-12)10-23(21,22)19-7-8-20-13(9-19)5-6-18-20/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHQHNIPMPFJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

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